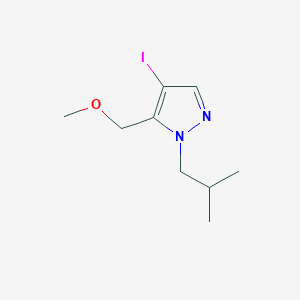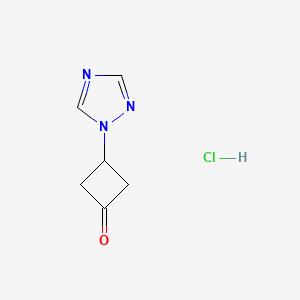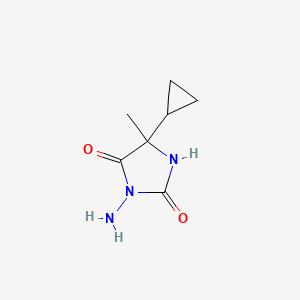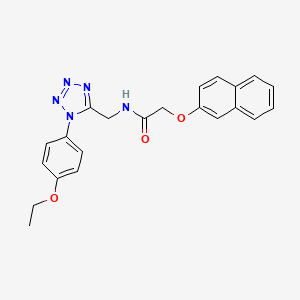
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, also known as J147, is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wissenschaftliche Forschungsanwendungen
4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole has shown potential in scientific research for its ability to improve cognitive function and reduce inflammation in the brain. It has been shown to increase the production of new neurons and improve memory in animal models of Alzheimer's disease. Additionally, this compound has been found to have antioxidant properties, which may help protect against oxidative stress and reduce inflammation in the brain.
Wirkmechanismus
The exact mechanism of action of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to work by targeting multiple pathways involved in neurodegeneration, including reducing inflammation, increasing the production of new neurons, and improving mitochondrial function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include improved cognitive function, reduced inflammation in the brain, increased production of new neurons, and improved mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in lab experiments is its ability to improve cognitive function and reduce inflammation in the brain. Additionally, this compound has been found to have a good safety profile in animal models, with few side effects reported. However, one limitation of using this compound in lab experiments is its high cost and complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are a number of future directions for the use of 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in medical research. These include further studies to determine its exact mechanism of action, as well as clinical trials to evaluate its effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, researchers may explore the potential use of this compound in other areas of medicine, such as cancer treatment or anti-aging therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of neurodegenerative diseases. Its ability to improve cognitive function and reduce inflammation in the brain make it a promising candidate for further study and development. However, additional research is needed to fully understand its mechanism of action and evaluate its effectiveness in clinical trials.
Synthesemethoden
The synthesis method for 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole involves the reaction of two different compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. The synthesis process is complex and involves multiple steps and purification processes to ensure the purity and quality of the final product.
Eigenschaften
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-7(2)5-12-9(6-13-3)8(10)4-11-12/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYUVWFPWYZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)

![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)
![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)


![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)




